2,4,6-Trifluorobenzoic acid
Overview
Description
2,4,6-Trifluorobenzoic acid is a crucial and important raw material for preparing photosensitizers, medicines, and pesticides. It finds applications in pharmaceutical and agrochemical industries .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trifluorobenzoic acid is available as a 2D Mol file or as a computed 3D SD file . The molecular structure of the title compound, with atom labels and anisotropic displacement ellipsoids, has been drawn at the 50% probability level .Physical And Chemical Properties Analysis
2,4,6-Trifluorobenzoic acid has a molecular weight of 176.09 g/mol. It has one hydrogen bond donor and five hydrogen bond acceptors. Its exact mass and monoisotopic mass are 176.00851382 g/mol. It has a topological polar surface area of 37.3 Ų .Scientific Research Applications
Synthesis of Aryl Aminopyrazole Benzamides
2,4,6-Trifluorobenzoic acid is used in the synthesis of aryl aminopyrazole benzamides, which serve as non-steroidal selective glucocorticoid receptor agonists. These compounds have potential therapeutic applications in reducing inflammation and treating autoimmune diseases .
Flame Retardant Monomer Synthesis
This compound is also utilized in the synthesis of flame retardant monomers. These monomers can be polymerized to create flame-resistant materials, enhancing safety in various applications such as textiles and construction materials .
Antifungal Coumarins
The acid is a precursor in the synthesis of 3,4,7-trisubstituted coumarins, which are compounds known for their antifungal properties. This application is significant in developing new treatments for fungal infections .
Photosensitizer Precursor
It serves as an important raw material for preparing photosensitizers. Photosensitizers are crucial in photodynamic therapy, a treatment method that uses light to activate a drug which then kills cancer cells .
Pharmaceutical Industry
In the pharmaceutical industry, 2,4,6-Trifluorobenzoic acid finds applications as an intermediate in drug synthesis. Its unique properties can help in creating more effective and stable pharmaceuticals .
Agrochemical Industry
Similarly, in the agrochemical industry, this compound is used to create pesticides that protect crops from pests and diseases, contributing to improved agricultural productivity .
Safety and Hazards
2,4,6-Trifluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Mechanism of Action
Target of Action
It’s known that the compound can affect the respiratory system .
Result of Action
It’s known that the compound can cause skin and eye irritation, and may affect the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Trifluorobenzoic acid. For instance, it’s recommended to use the compound only in well-ventilated areas and to avoid dust formation . Protective measures such as wearing gloves, eye protection, and face protection are also advised .
properties
IUPAC Name |
2,4,6-trifluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZATRRXUILGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334327 | |
Record name | 2,4,6-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28314-80-9 | |
Record name | 2,4,6-Trifluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28314-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4,6-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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